molecular formula C7H5KOS B3342651 Potassium thiobenzoate CAS No. 28170-13-0

Potassium thiobenzoate

Cat. No.: B3342651
CAS No.: 28170-13-0
M. Wt: 176.28 g/mol
InChI Key: LKFCPWBGBPJDRC-UHFFFAOYSA-M
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Description

Potassium thiobenzoate is an organosulfur compound with the chemical formula C₇H₅KOS. It is the potassium salt of thiobenzoic acid and is known for its applications in organic synthesis. The compound is typically a solid at room temperature and has a molecular weight of 176.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium thiobenzoate can be synthesized by the reaction of benzoyl chloride with potassium hydrosulfide. The reaction proceeds as follows:

C6H5C(O)Cl+KSHC6H5C(O)SH+KCl\text{C}_6\text{H}_5\text{C(O)Cl} + \text{KSH} \rightarrow \text{C}_6\text{H}_5\text{C(O)SH} + \text{KCl} C6​H5​C(O)Cl+KSH→C6​H5​C(O)SH+KCl

This reaction is typically carried out in an aqueous medium under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where benzoyl chloride and potassium hydrosulfide are reacted under optimized conditions to ensure high yield and purity. The reaction mixture is then subjected to filtration and purification processes to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Potassium thiobenzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Potassium thiobenzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

  • Sodium thiobenzoate
  • Ammonium thiobenzoate
  • Lithium thiobenzoate

Comparison: Potassium thiobenzoate is unique due to its specific reactivity and solubility properties. Compared to sodium thiobenzoate, it has a higher solubility in organic solvents, making it more suitable for certain organic synthesis applications. Additionally, its potassium ion can influence the reactivity and stability of the compound in different chemical environments .

Properties

IUPAC Name

potassium;thiobenzate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6OS.K/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFCPWBGBPJDRC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5KOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: How does potassium thiobenzoate participate in nucleophilic substitution reactions?

A1: this compound acts as a sulfur-containing nucleophile in various chemical reactions. It readily reacts with alkyl halides and tosylates, displacing the leaving group to form a thioester linkage. This reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the reaction center. [, , , , ] For instance, reacting this compound with methyl L-O-ptolysulphonyl-lactate yields D-2-benzoylthiopropionic acid methyl ester. [] Similarly, it reacts with (S)-bromide derived from L-aspartic acid to produce the (R)-benzoylthio derivative with complete inversion. []

Q2: Can you provide examples of this compound's application in carbohydrate chemistry?

A2: this compound plays a crucial role in synthesizing thio-sugars. Its reaction with appropriately protected sugar derivatives bearing a leaving group, such as a tosylate, at a specific position allows the introduction of a thiobenzoyl group. [, , , ] This strategy finds application in creating diverse thio-sugar derivatives, including epoxides and cyclic trithiocarbonates, which serve as valuable intermediates for further modifications. []

Q3: How does the reactivity of this compound compare with other nucleophiles in similar reactions?

A3: The reactivity of this compound has been compared with other sulfur-containing nucleophiles. In a study involving the synthesis of 2-mercaptopropionic acid derivatives, it was observed that this compound showed a higher tendency for racemization compared to methanethiolate and toluene-α-thiolate. [] This observation highlights the importance of carefully selecting reaction conditions and reagents to control stereochemistry.

Q4: Are there any spectroscopic data available for this compound and its derivatives?

A5: ¹H NMR spectroscopy proves valuable for characterizing this compound derivatives, particularly in the context of carbohydrate chemistry. [, , ] The chemical shifts and coupling constants obtained from ¹H NMR spectra provide insights into the structure and configuration of the synthesized thio-sugar derivatives.

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